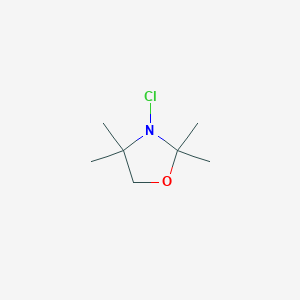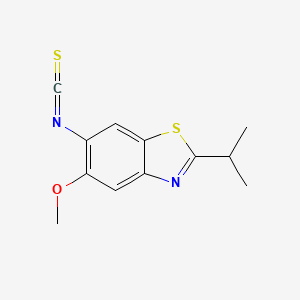
6-Isothiocyanato-5-methoxy-2-(propan-2-yl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isothiocyanato-5-methoxy-2-(propan-2-yl)-1,3-benzothiazole is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isothiocyanato-5-methoxy-2-(propan-2-yl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.
Introduction of the Isothiocyanate Group: The isothiocyanate group can be introduced by reacting the benzothiazole derivative with thiophosgene or other isothiocyanate sources.
Methoxylation and Alkylation: The methoxy and isopropyl groups can be introduced through standard alkylation and methoxylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole ring or the attached functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 6-Isothiocyanato-5-methoxy-2-(propan-2-yl)-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The isothiocyanate group may react with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole: Lacks the methoxy group.
5-Methoxy-2-(propan-2-yl)-1,3-benzothiazole: Lacks the isothiocyanate group.
6-Isothiocyanato-5-methoxy-1,3-benzothiazole: Lacks the isopropyl group.
Uniqueness
6-Isothiocyanato-5-methoxy-2-(propan-2-yl)-1,3-benzothiazole is unique due to the presence of all three functional groups (isothiocyanate, methoxy, and isopropyl), which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
58460-00-7 |
|---|---|
Formule moléculaire |
C12H12N2OS2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
6-isothiocyanato-5-methoxy-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C12H12N2OS2/c1-7(2)12-14-9-4-10(15-3)8(13-6-16)5-11(9)17-12/h4-5,7H,1-3H3 |
Clé InChI |
LKLGPPOWDUFTNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=CC(=C(C=C2S1)N=C=S)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


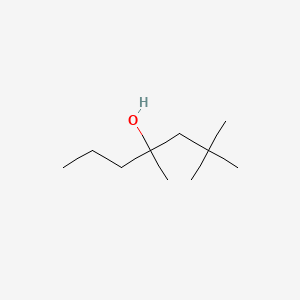
![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)
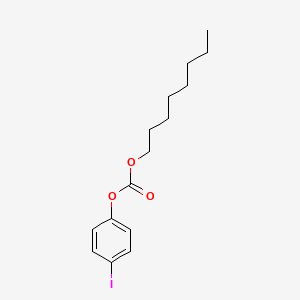
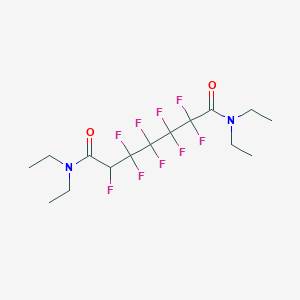
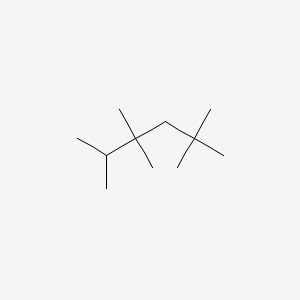

![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide](/img/structure/B14619913.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)

![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)

![O-[2-(Dimethylamino)ethyl] butylcarbamothioate](/img/structure/B14619946.png)
